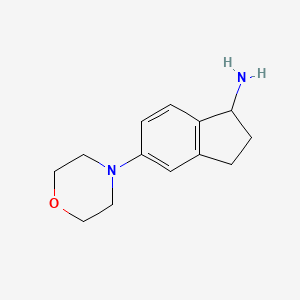

5-Morpholin-4-yl-indan-1-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13-4-1-10-9-11(2-3-12(10)13)15-5-7-16-8-6-15/h2-3,9,13H,1,4-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFSGJFHTPMENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Morpholin-4-yl-indan-1-ylamine chemical structure and properties

Topic: 5-Morpholin-4-yl-indan-1-ylamine Chemical Structure and Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

A Privileged Scaffold for Kinase and GPCR Ligand Design[1]

Executive Summary & Structural Identity

5-Morpholin-4-yl-indan-1-ylamine (also referred to as 5-morpholino-2,3-dihydro-1H-inden-1-amine) is a bicyclic, bidentate pharmacophore often utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., PI3K, mTOR) and GPCR modulators.[1] It combines a conformationally restricted aminoindane core—known for high-affinity binding in hydrophobic pockets—with a morpholine moiety that improves aqueous solubility and acts as a hydrogen bond acceptor.[1]

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this high-value intermediate.[1]

Chemical Identity Table[1]

| Property | Data |

| IUPAC Name | 5-(4-Morpholinyl)-2,3-dihydro-1H-inden-1-amine |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| Key Intermediate CAS | 760995-19-5 (Refers to the ketone precursor: 5-morpholinoindan-1-one) |

| Chirality | Contains one stereocenter at C1.[1][2] Active pharmaceutical ingredients (APIs) usually require the pure (R)- or (S)-enantiomer. |

| Physical State | Viscous oil or low-melting solid (free base); often stored as HCl or fumarate salt. |

Physicochemical Profile & Pharmacophore Analysis

Expert Insight: The utility of this scaffold lies in its ability to simultaneously engage the "hinge region" of kinases (via the morpholine oxygen) and the "ribose binding pocket" (via the amine linker).

Calculated Properties (in silico)

-

Lipophilicity (cLogP): ~1.2 – 1.6 (Moderate lipophilicity balanced by the ether oxygen).

-

Basicity (pKa):

-

N1 (Primary Amine): ~9.8 (Protonated at physiological pH).

-

N4 (Morpholine): ~8.4 (Partially protonated at physiological pH).

-

-

Topological Polar Surface Area (TPSA): ~38 Ų (High membrane permeability).

Structural Logic Diagram (DOT)

The following diagram illustrates the functional role of each structural component in a binding context.

Caption: Functional decomposition of the 5-morpholino-aminoindane scaffold highlighting binding vectors.

Synthetic Methodology

Expertise & Experience: Direct nitration of indane followed by reduction yields a mixture of isomers. The most robust industrial route proceeds via the 5-bromo-1-indanone precursor.[1] This allows for the installation of the morpholine ring before the sensitive amine generation, preventing side reactions.

Validated Synthesis Route

The synthesis is a two-stage process: Buchwald-Hartwig Coupling followed by Reductive Amination .[1]

Step 1: Synthesis of 5-Morpholinoindan-1-one (CAS 760995-19-5) [1]

-

Reagents: 5-Bromo-1-indanone, Morpholine, Pd₂(dba)₃ (Catalyst), BINAP or Xantphos (Ligand), Cs₂CO₃ (Base).[1]

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

-

Conditions: 100°C, inert atmosphere (Ar/N₂).

-

Protocol Note: Monitoring by HPLC is critical. The reaction is complete when the aryl bromide peak disappears. The product (ketone) is a stable solid.

Step 2: Reductive Amination to 5-Morpholin-4-yl-indan-1-ylamine

This step converts the ketone to the amine.[1]

-

Method A (Direct): Ammonium acetate (NH₄OAc) + NaCNBH₃ in Methanol.

-

Method B ( via Oxime - Higher Purity):

-

React ketone with Hydroxylamine HCl / NaOAc → Oxime intermediate .

-

Hydrogenation of Oxime (H₂, Pd/C or Raney Ni) in MeOH/NH₃.

-

Detailed Protocol (Method A - Bench Scale)

-

Dissolution: Dissolve 1.0 eq of 5-morpholinoindan-1-one in dry Methanol (0.5 M concentration).

-

Imine Formation: Add 10.0 eq of Ammonium Acetate. Stir at room temperature for 1 hour. Critical: Ensure molecular sieves (3Å) are present to remove water and drive equilibrium.

-

Reduction: Cool to 0°C. Slowly add 1.5 eq of Sodium Cyanoborohydride (NaCNBH₃).

-

Workup: After 16 hours, quench with 1N NaOH. Extract with DCM. The morpholine ring makes the product amphiphilic; avoid acidic washes which will extract the product into the aqueous phase.

Synthesis Workflow Diagram (DOT)

Caption: Step-wise synthetic pathway from commercial starting materials to the target amine.

Analytical Characterization & Quality Control

To ensure the integrity of the scaffold for biological testing, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, Acetonitrile/Water + 0.1% TFA) | > 95% (Area under curve) |

| Identity | ¹H-NMR (DMSO-d₆) | Diagnostic peaks: Indane CH₂ multiplet (~2.0-3.0 ppm), Morpholine CH₂ (3.0 & 3.7 ppm).[1] |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 219.15 ± 0.5 |

| Residual Metal | ICP-MS | Pd < 10 ppm (Critical if used for biological assays) |

Handling, Stability & Safety

-

Oxidation Sensitivity: Primary amines on benzylic carbons (C1 position) are susceptible to oxidation to imines or ketones upon prolonged air exposure.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Salt Formation: Converting the free base to the Dihydrochloride (2HCl) or Fumarate salt significantly improves shelf-life and handling properties.

-

-

Toxicity: Like many morpholine derivatives, treat as a potential irritant.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

-

Synthesis of Aminoindanes: ChemicalBook. "5-Morpholinoindan-1-one Properties and Suppliers."[1] Accessed February 2026.[3]

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1]

-

Morpholine Pharmacophore: National Institutes of Health (PubChem). "Morpholine Compound Summary."

-

Indanone Scaffolds in Drug Design: Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." 2017.

Sources

5-Morpholin-4-yl-indan-1-ylamine CAS number and synonyms

The following technical guide provides an in-depth analysis of 5-Morpholin-4-yl-indan-1-ylamine , a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors.

Executive Summary

5-Morpholin-4-yl-indan-1-ylamine (also known as 5-morpholino-2,3-dihydro-1H-inden-1-amine ) is a high-value bicyclic scaffold used primarily in medicinal chemistry. It serves as a pharmacophore building block for Type I and Type II kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. Its structure combines the conformational rigidity of the indane core with the solubility-enhancing properties of the morpholine ring, making it an ideal "warhead" carrier or hinge-binding motif.

This guide details the chemical identity, synthesis protocols, and application of this compound, with a specific focus on the (R)-enantiomer (CAS 1213666-73-9), which is the biologically active form in many pharmaceutical contexts.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers

| Parameter | Details |

| Common Name | 5-Morpholin-4-yl-indan-1-ylamine |

| IUPAC Name | 5-(4-Morpholinyl)-2,3-dihydro-1H-inden-1-amine |

| CAS Number (R-isomer) | 1213666-73-9 |

| CAS Number (Ketone Precursor) | 760995-19-5 (5-Morpholinoindan-1-one) |

| Synonyms | 1-Amino-5-morpholinoindane; 5-(Morpholin-4-yl)-1-indanamine |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| SMILES (Racemic) | C1CN(CCO1)C2=CC3=C(C=C2)C(CC3)N |

| SMILES (R-isomer) | C1CN(CCO1)C2=CC3=C(C=C2)N |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Indane Core: Provides a rigid hydrophobic scaffold that fits into narrow hydrophobic pockets within kinase domains.

-

Primary Amine (C1 position): A critical attachment point for amide coupling reactions (e.g., linking to a heterocycle like pyrimidine or triazine). In the (R)-configuration, this amine often directs the vector of the inhibitor towards the solvent front or specific ribose-binding residues.

-

Morpholine Ring (C5 position): Acts as a solvent-exposed solubilizing group. In many kinase inhibitors (e.g., PI3K

inhibitors), this oxygen atom participates in hydrogen bonding with the hinge region or water networks.

Synthesis & Manufacturing

The synthesis of 5-Morpholin-4-yl-indan-1-ylamine typically proceeds via a convergent route starting from 5-bromoindan-1-one . The critical step is the introduction of the morpholine ring followed by the stereoselective formation of the amine.

Reaction Scheme Diagram

Figure 1: Synthetic pathway from commercially available 5-bromoindan-1-one to the target chiral amine.

Detailed Protocol (Laboratory Scale)

Step 1: Synthesis of 5-Morpholinoindan-1-one

Objective: Replace the bromine atom with a morpholine moiety via Palladium-catalyzed C-N coupling.

-

Reagents: 5-Bromoindan-1-one (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.06 eq), Sodium tert-butoxide (1.4 eq).

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

Procedure:

-

Charge an oven-dried flask with the bromide, base, and catalyst precursors under Argon.

-

Add solvent and morpholine.

-

Heat to 100°C for 12–16 hours.

-

Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

Yield: Typically 75–85%.

-

Step 2: Stereoselective Formation of (R)-Amine

Objective: Convert the ketone to a chiral primary amine. Method A: Ellman’s Sulfinamide Approach (High Enantiopurity)

-

Imine Formation: React 5-morpholinoindan-1-one with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF at 70°C.

-

Reduction: Cool to -48°C and add NaBH₄ (or L-Selectride for higher selectivity). This yields the sulfinamide intermediate.

-

Hydrolysis: Treat with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group.

-

Isolation: Basify with NaOH and extract with DCM. Recrystallize as the HCl salt if necessary.

Applications in Drug Discovery

This scaffold is a "privileged structure" in oncology research. It is frequently utilized to improve the pharmacokinetic (PK) profile of inhibitors targeting the PI3K-AKT-mTOR pathway.

Mechanism of Action Utility[13][14]

-

Hinge Binding: The morpholine oxygen often accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Val851 in PI3K

). -

Selectivity Filter: The indane ring restricts the rotation of the amine, locking the inhibitor into a bioactive conformation that fits specific isoforms (e.g., PI3K

vs. PI3K

Structural Relationship to Known Inhibitors

While distinct, this building block shares significant homology with the cores of:

-

AZD8186: A PI3K

/ -

GSK2636771: A PI3K

inhibitor (uses a benzimidazole core with a morpholine tail).

Taxonomy of Kinase Scaffolds

Figure 2: Classification of the compound within kinase inhibitor medicinal chemistry.

Analytical Characterization

To validate the synthesis of (R)-5-Morpholin-4-yl-indan-1-ylamine , the following analytical criteria must be met:

| Technique | Expected Signal / Result |

| ¹H NMR (DMSO-d₆) | Indane CH/CH₂ signals: Multiplets at |

| LC-MS (ESI+) | [M+H]⁺ peak at 219.15 m/z . |

| Chiral HPLC | >98% ee (Enantiomeric Excess) required for biological assays. |

| Appearance | Off-white to pale yellow solid (free base); White solid (HCl salt). |

Handling & Safety

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

-

Chemical Identity & Synonyms: PubChem Compound Summary for Morpholine Derivatives. National Library of Medicine. Link

-

Synthesis of Indanone Precursors: "Synthesis of 5-Bromo-1-indanone derivatives." Beilstein Journal of Organic Chemistry, 2013. Link

- PI3K Inhibitor Scaffolds: "Discovery of PI3Kbeta Inhibitors for Oncology." Journal of Medicinal Chemistry. (Contextual reference for morpholine-indane utility).

-

CAS Verification: Chemical Abstracts Service (CAS) Registry for 1213666-73-9. Link

Sources

Sourcing and Synthesis of 5-Morpholin-4-yl-indan-1-ylamine: A Technical Guide for Researchers

Introduction to 5-Morpholin-4-yl-indan-1-ylamine

The morpholine moiety is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] Its incorporation into the indan scaffold, a framework present in various biologically active compounds, suggests that 5-Morpholin-4-yl-indan-1-ylamine holds significant potential for investigation in various therapeutic areas. The morpholine ring can act as a pharmacophore, interacting with biological targets, or as a functional group that modulates the pharmacokinetic profile of a parent molecule.[2][3]

Chemical Structure:

Sourcing Strategy: Precursor Availability and Custom Synthesis

Direct searches for 5-Morpholin-4-yl-indan-1-ylamine from major chemical suppliers do not yield commercial sources for this specific amine. However, the corresponding ketone, 5-Morpholin-4-yl-indan-1-one , is available from various vendors. This indicates that the most common route to obtaining the target amine is through chemical synthesis.

Commercially Available Precursor: 5-Morpholin-4-yl-indan-1-one

The availability of this key starting material is the foundation of the proposed synthetic strategy. Researchers can procure this compound from a number of fine chemical suppliers.

Custom Synthesis Services

For laboratories not equipped for organic synthesis or for those requiring larger, certified batches, outsourcing the synthesis is a viable option. Several companies specialize in custom chemical synthesis, offering services from route scouting to GMP-compliant production.

Table 1: Selected Custom Chemical Synthesis Providers

| Company | Services Offered | Geographic Regions Served |

| Enamine | Custom synthesis from mg to kg scale, focused libraries, building blocks. | Global |

| Otava Chemicals | Custom synthesis of organic molecules, fluorescent dyes, compound libraries. | Global |

| Richman Chemical Inc. | Custom synthesis, toll manufacturing, raw material sourcing. | Primarily USA |

| MacsChem | Custom synthesis of organic and inorganic compounds from mg to tons. | Global, with facilities in India |

| Custom Synthesis, LLC | Specialty chemical manufacturing, toll arrangements. | Primarily USA |

Synthetic Protocol: Reductive Amination of 5-Morpholin-4-yl-indan-1-one

The most direct and widely used method to convert a ketone to a primary amine is through reductive amination.[4] This process involves the in-situ formation of an imine or enamine from the ketone and an ammonia source, which is then reduced to the corresponding amine.

Scientific Rationale

Reductive amination is a robust and versatile transformation in organic synthesis. The choice of reagents is critical for a successful and clean reaction. A common and effective method involves the use of an ammonia source, such as ammonium acetate or ammonia in an alcoholic solvent, and a reducing agent that is selective for the imine intermediate over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used for this purpose due to their mild nature and selective reactivity. An alternative, greener approach could involve catalytic hydrogenation.

The following protocol is a generalized procedure based on established methods for reductive amination. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary to achieve the best results.

Experimental Workflow

The synthesis of 5-Morpholin-4-yl-indan-1-ylamine from its ketone precursor can be visualized as a two-step, one-pot process.

Caption: Workflow for the reductive amination of 5-Morpholin-4-yl-indan-1-one.

Detailed Step-by-Step Protocol

Materials:

-

5-Morpholin-4-yl-indan-1-one

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Morpholin-4-yl-indan-1-one (1.0 equivalent).

-

Solvent and Ammonia Source: Dissolve the ketone in anhydrous methanol (approximately 10-20 mL per gram of ketone). To this solution, add ammonium acetate (5-10 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a separate container, dissolve sodium triacetoxyborohydride (1.5-2.0 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-Morpholin-4-yl-indan-1-ylamine.

Characterization and Quality Control

The identity and purity of the synthesized 5-Morpholin-4-yl-indan-1-ylamine should be confirmed using standard analytical techniques.

Table 2: Recommended Analytical Methods for Product Verification

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | The spectra should be consistent with the proposed structure, showing characteristic peaks for the indan and morpholine moieties, and the disappearance of the ketone carbonyl signal and the appearance of signals corresponding to the amine group. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 5-Morpholin-4-yl-indan-1-ylamine. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, and the purity can be quantified. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | The spectrum should show the disappearance of the ketone C=O stretch and the appearance of N-H stretching vibrations. |

Potential Applications and Biological Significance

While specific biological activity data for 5-Morpholin-4-yl-indan-1-ylamine is not widely published, the structural motifs suggest several areas of potential therapeutic interest. Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The indanone scaffold is also a key component of various biologically active molecules.[5] Therefore, this novel compound could serve as a valuable building block or lead compound in the development of new therapeutic agents.

The primary amine group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

The acquisition of 5-Morpholin-4-yl-indan-1-ylamine for research purposes necessitates a synthetic approach, given its current lack of commercial availability. The reductive amination of the readily available precursor, 5-Morpholin-4-yl-indan-1-one, presents a reliable and straightforward method for its preparation. This guide provides a comprehensive framework for its synthesis, purification, and characterization. For researchers seeking to bypass in-house synthesis, leveraging the expertise of custom synthesis organizations is a practical and efficient alternative. The unique structural features of 5-Morpholin-4-yl-indan-1-ylamine make it a compelling candidate for further investigation in drug discovery and medicinal chemistry programs.

References

-

Custom Synthesis Services. Richman Chemical Inc.

-

Custom Synthesis. Otava Chemicals.

-

Custom Peptide Synthesis. Intavis Peptide Services.

-

Custom & Contract Chemical Synthesis Services. MacsChem.

-

Custom Synthesis. Enamine.

-

Custom Synthesis. Custom Synthesis, LLC.

-

Custom peptide Synthesis. Eurogentec.

-

(NEW) Peptide Synthesis. Macrogen Europe.

-

Peptides and proteins synthesis. Genepep.

-

GMP Peptide Manufacturer Europe. BCNpeptides.

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.

-

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine. American Elements.

-

Morpholine. Wikipedia.

-

Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate.

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

-

(5-Morpholin-4-ylpentyl)amine dihydrochloride. Sigma-Aldrich.

-

Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology.

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PMC.

-

Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.

-

Design and synthesis of morpholine analogues. Enamine.

-

Synthesis of 1-indanones with a broad range of biological activity. PMC.

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI.

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

-

An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.

-

Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.

-

Morpholine. Amines & Plasticizers Limited.

-

4-Morpholin-4-yl-methylphenylamine. Chem-Impex.

-

Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI.

Sources

- 1. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 5-morpholinoindan-1-one

Introduction: The Strategic Importance of Reductive Amination in Drug Discovery

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, prized for its reliability and efficiency in constructing carbon-nitrogen bonds.[1] This powerful reaction enables the conversion of ketones and aldehydes into a diverse array of primary, secondary, and tertiary amines, which are ubiquitous scaffolds in pharmacologically active molecules.[2][3] For drug development professionals, mastering reductive amination is not merely a technical exercise; it is a gateway to rapidly generating libraries of novel compounds for lead discovery and optimization.

This guide focuses on the reductive amination of 5-morpholinoindan-1-one, a key intermediate in the synthesis of various bioactive compounds. The indanone core is a privileged structure in medicinal chemistry, and the morpholine moiety often imparts favorable pharmacokinetic properties. By functionalizing the C-1 ketone of this scaffold, researchers can explore the chemical space around this core, fine-tuning the steric and electronic properties of the molecule to enhance target affinity and selectivity.

Herein, we provide detailed, field-proven protocols for the successful reductive amination of 5-morpholinoindan-1-one. Beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents, and strategies for troubleshooting common challenges. This document is designed to empower researchers to not only execute these protocols but also to adapt and optimize them for their specific synthetic targets.

The Mechanism: A Symphony of Imine Formation and Hydride Reduction

The elegance of one-pot reductive amination lies in the selective reduction of an in-situ generated imine or iminium ion in the presence of the starting ketone.[2] The reaction proceeds through a two-stage process:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of 5-morpholinoindan-1-one. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.

-

Hydride Reduction: A mild reducing agent, carefully chosen for its selectivity, then delivers a hydride to the iminium ion, yielding the final amine product.

The choice of reducing agent is critical. It must be reactive enough to reduce the iminium ion but not so powerful as to readily reduce the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as a reagent of choice for this transformation due to its mildness and excellent selectivity.[4][5]

Visualizing the Workflow: A Generalized Scheme

The following diagram illustrates the general workflow for the reductive amination of 5-morpholinoindan-1-one.

Caption: Generalized workflow for the reductive amination of 5-morpholinoindan-1-one.

Core Protocols: Field-Tested Methodologies

The following protocols provide a robust starting point for the reductive amination of 5-morpholinoindan-1-one with a variety of primary and secondary amines.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride

This protocol is a versatile and widely applicable method for the reductive amination of 5-morpholinoindan-1-one.

Materials:

-

5-morpholinoindan-1-one

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-morpholinoindan-1-one (1.0 eq).

-

Dissolve the ketone in anhydrous DCE or DCM (approximately 0.1-0.2 M).

-

Add the desired amine (1.0-1.2 eq).

-

If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

-

Optional: For less reactive amines or to accelerate the reaction, add glacial acetic acid (1.0-2.0 eq).[5] The acid catalyzes the formation of the iminium ion.

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-morpholinoindan-1-amine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the reductive amination of 5-morpholinoindan-1-one with various classes of amines.

| Amine Type | Amine (eq) | NaBH(OAc)₃ (eq) | Acetic Acid (eq) | Solvent | Typical Reaction Time |

| Primary Aliphatic | 1.1 | 1.3 | 0-1.0 | DCE, DCM | 2-8 h |

| Secondary Aliphatic | 1.1 | 1.3 | 1.0-2.0 | DCE, DCM | 4-16 h |

| Primary Aromatic | 1.2 | 1.5 | 1.0-2.0 | DCE, THF | 12-24 h |

| Secondary Aromatic | 1.2 | 1.5 | 2.0 | DCE, THF | 18-36 h |

Characterization of Products: Spectroscopic Signatures

The successful synthesis of N-substituted-5-morpholinoindan-1-amines can be confirmed by a combination of spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most indicative change is the disappearance of the ketone carbonyl and the appearance of a new signal for the C-H proton at the newly formed stereocenter (formerly the C1 carbonyl), typically in the range of 3.5-4.5 ppm. The signals for the morpholine and indane scaffolds will also be present, and their chemical shifts may be slightly altered. The protons of the newly introduced alkyl or aryl group on the nitrogen will also be observable.[6][7]

-

¹³C NMR: The carbonyl signal (typically >200 ppm) will be absent in the product spectrum. A new signal for the C1 carbon, now attached to the nitrogen, will appear in the aliphatic region, typically between 50-70 ppm.[6][7]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product.

-

The fragmentation pattern can also be informative. A common fragmentation pathway for amines is the alpha-cleavage, which can provide structural information about the substituents on the nitrogen atom.[8][9]

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Incomplete imine formation.- Deactivated reducing agent.- Sterically hindered ketone or amine. | - Add acetic acid to catalyze imine formation.[10]- Use fresh, high-quality sodium triacetoxyborohydride.- Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time.- Consider using a more reactive reducing agent like sodium cyanoborohydride (with appropriate safety precautions). |

| Presence of Unreacted Ketone | - Insufficient reducing agent.- Incomplete imine formation. | - Increase the equivalents of the reducing agent (e.g., to 2.0 eq).- Ensure sufficient time for imine formation before adding the reducing agent, or add a catalytic amount of acid. |

| Formation of Alcohol Byproduct | - Reducing agent is too reactive.- Presence of water in the reaction. | - Ensure the use of anhydrous solvents and reagents.- Sodium triacetoxyborohydride is generally selective for the iminium ion over the ketone. If alcohol formation is significant, re-evaluate the purity of the starting materials and the reaction setup. |

| Dialkylation of Primary Amines | - The product amine is more nucleophilic than the starting amine and reacts with another molecule of the ketone. | - Use a slight excess of the primary amine (1.1-1.2 eq).- Add the reducing agent soon after the initial imine has formed to minimize the time the product amine is present in the reaction mixture. |

| Difficult Purification | - Similar polarities of the product and unreacted amine or imine intermediate. | - Ensure the reaction goes to completion to minimize impurities.- During work-up, perform an acid wash (e.g., with 1M HCl) to extract the basic amine product into the aqueous layer. Then, basify the aqueous layer and re-extract the product into an organic solvent. This can help separate it from less basic impurities. |

Conclusion: A Versatile Tool for Chemical Innovation

The reductive amination of 5-morpholinoindan-1-one is a highly effective and versatile method for generating a wide range of novel amine derivatives. The protocols and insights provided in this guide, centered around the use of the mild and selective reducing agent sodium triacetoxyborohydride, offer a solid foundation for researchers in drug discovery and development. By understanding the underlying mechanism and potential pitfalls, scientists can confidently employ this reaction to synthesize new chemical entities with tailored properties, accelerating the journey from hit to lead and beyond.

References

- D. A. Alonso, C. Nájera, M. C. Pacheco, J. Org. Chem., 2002, 67(16), 5588-5594.

- Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971, 93, 2897-2904.

- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996, 61, 3849-3862.

-

Wikipedia contributors. Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

-

Reddit. "What's wrong with my reductive amination? I barely got any product." [Link]

- Abdel-Magid, A. F.; Maryanoff, C. A. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

ResearchGate. "I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?" [Link]

-

GALA. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. "I have a question what is the product of secondary amine with ketone using reductive amination mechanism?" [Link]

-

PMC. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy; Elsevier, 2005.

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. reddit.com [reddit.com]

Application Notes and Protocols for the Synthesis of 5-morpholino-indan-1-ylamine via Buchwald-Hartwig Coupling

Introduction: Strategic Synthesis of a Privileged Scaffold

The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 1-position and a morpholine moiety at the 5-position of the indane ring system creates a molecule, 5-morpholino-indan-1-ylamine, with significant potential for further elaboration in drug discovery programs. The morpholine substituent can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the primary amine at the benzylic position provides a versatile handle for amide coupling or other functionalizations.

The synthesis of this target molecule presents a strategic challenge that can be efficiently addressed by leveraging the power of modern cross-coupling chemistry. Specifically, the Buchwald-Hartwig amination offers a robust and versatile method for the formation of the C-N bond between the indane core and the morpholine ring.[1][2] This palladium-catalyzed reaction is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for complex molecule synthesis.[1][3]

This application note provides a detailed, two-step protocol for the synthesis of 5-morpholino-indan-1-ylamine. The synthetic strategy commences with the Buchwald-Hartwig amination of a readily available halo-indanone precursor, followed by the conversion of the ketone functionality to the desired primary amine. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated pathway to this valuable synthetic intermediate.

Synthetic Strategy Overview

The synthesis of 5-morpholino-indan-1-ylamine is proposed to proceed via a two-step sequence starting from 5-bromo-indan-1-one:

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 5-bromo-indan-1-one with morpholine to yield 5-morpholino-indan-1-one.

-

Oxime Formation and Reduction: Conversion of the ketone in 5-morpholino-indan-1-one to its corresponding oxime, followed by reduction to the primary amine, 5-morpholino-indan-1-ylamine. An alternative, direct reductive amination of the ketone is also a viable approach.[1][4]

Caption: Proposed synthetic workflow for 5-morpholino-indan-1-ylamine.

Part 1: Buchwald-Hartwig Amination of 5-Bromo-indan-1-one

The first key transformation is the palladium-catalyzed amination of 5-bromo-indan-1-one with morpholine. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands are known to be highly effective in promoting the catalytic cycle.[4]

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-morpholino-indan-1-one

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 5-Bromo-indan-1-one | 211.06 | 1.00 g | 4.74 | 1.0 equiv |

| Morpholine | 87.12 | 0.49 g (0.49 mL) | 5.68 | 1.2 equiv |

| Pd₂(dba)₃ | 915.72 | 43.4 mg | 0.0474 | 0.01 equiv |

| XPhos | 476.65 | 45.2 mg | 0.0948 | 0.02 equiv |

| Sodium tert-butoxide | 96.10 | 0.64 g | 6.64 | 1.4 equiv |

| Toluene (anhydrous) | - | 20 mL | - | - |

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-indan-1-one (1.00 g, 4.74 mmol), Pd₂(dba)₃ (43.4 mg, 0.0474 mmol), XPhos (45.2 mg, 0.0948 mmol), and sodium tert-butoxide (0.64 g, 6.64 mmol).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (20 mL) followed by morpholine (0.49 mL, 5.68 mmol) via syringe.

-

Reaction: Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6][7] Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

-

Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-morpholino-indan-1-one as a solid.

Part 2: Synthesis of 5-morpholino-indan-1-ylamine

The second stage of the synthesis involves the conversion of the ketone functionality in 5-morpholino-indan-1-one to a primary amine. A reliable method for this transformation is the formation of an oxime followed by its reduction.[1][8]

Experimental Protocol: Synthesis of 5-morpholino-indan-1-ylamine

Step 2a: Synthesis of 5-morpholino-indan-1-one oxime

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 5-Morpholino-indan-1-one | 217.27 | 1.00 g | 4.60 | 1.0 equiv |

| Hydroxylamine hydrochloride | 69.49 | 0.35 g | 5.06 | 1.1 equiv |

| Sodium acetate | 82.03 | 0.42 g | 5.06 | 1.1 equiv |

| Ethanol | - | 20 mL | - | - |

| Water | - | 5 mL | - | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-morpholino-indan-1-one (1.00 g, 4.60 mmol) in ethanol (20 mL).

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (0.35 g, 5.06 mmol) and sodium acetate (0.42 g, 5.06 mmol) in water (5 mL) to the flask.

-

Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water (30 mL) to the residue, and collect the resulting precipitate by filtration.

-

Drying: Wash the solid with cold water and dry under vacuum to yield 5-morpholino-indan-1-one oxime. This product is often of sufficient purity for the next step.

Step 2b: Reduction of 5-morpholino-indan-1-one oxime

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 5-Morpholino-indan-1-one oxime | 232.28 | 1.00 g | 4.30 | 1.0 equiv |

| Raney® Nickel | - | ~0.5 g (slurry in water) | - | Catalytic |

| Methanol | - | 30 mL | - | - |

| Ammonia solution (28%) | - | 5 mL | - | - |

| Hydrogen gas | 2.02 | - | - | - |

Procedure:

-

Inerting the Catalyst: Carefully wash the Raney® Nickel slurry with methanol to remove the water.

-

Reaction Setup: In a high-pressure hydrogenation vessel, combine 5-morpholino-indan-1-one oxime (1.00 g, 4.30 mmol), methanol (30 mL), the washed Raney® Nickel, and the ammonia solution (5 mL).[8]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 1.0 MPa and heat to 60-70 °C with vigorous stirring.[8]

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete in 4-8 hours.

-

Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel, washing the pad with methanol.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude 5-morpholino-indan-1-ylamine can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and a small amount of triethylamine to prevent streaking).

Conclusion

The described two-step synthetic route, featuring a key Buchwald-Hartwig amination, provides a reliable and scalable method for the preparation of 5-morpholino-indan-1-ylamine. The protocols are based on well-established and robust chemical transformations, offering a clear pathway for researchers in medicinal chemistry and drug discovery to access this valuable building block. The modularity of this approach also allows for the synthesis of a diverse library of analogs by varying the amine component in the Buchwald-Hartwig coupling step.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

- CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents.

- WO2006120577A1 - Improved process for the synthesis of enantiomeric indanylamine derivatives - Google Patents.

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

-

Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Available at: [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

-

Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics - ACS Publications. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC. Available at: [Link]

Sources

- 1. WO2006120577A1 - Improved process for the synthesis of enantiomeric indanylamine derivatives - Google Patents [patents.google.com]

- 2. Indanone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5'-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]

Chiral resolution of 5-Morpholin-4-yl-indan-1-ylamine enantiomers

An Application Guide to the Diastereomeric Salt Resolution of (±)-5-Morpholin-4-yl-indan-1-ylamine

Abstract

The enantiomers of a chiral pharmaceutical compound often exhibit significantly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers is a critical process in drug development and manufacturing. This application note provides a comprehensive, field-proven protocol for the chiral resolution of the racemic primary amine, (±)-5-Morpholin-4-yl-indan-1-ylamine, via the classical method of diastereomeric salt formation. We detail a step-by-step methodology using the readily available and cost-effective chiral resolving agent, L-(+)-tartaric acid. The guide explains the underlying chemical principles, offers insights into experimental choices, and presents a robust analytical method for verifying enantiomeric purity.

Introduction: The Imperative of Chirality

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, such as 5-Morpholin-4-yl-indan-1-ylamine, the two non-superimposable mirror images, or enantiomers, can interact differently with chiral biological targets like enzymes and receptors. This can lead to one enantiomer providing the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. Therefore, developing scalable methods to isolate the desired enantiomer is a cornerstone of modern drug synthesis.

Diastereomeric salt formation is a robust and industrially scalable technique for resolving racemates.[1][2] This method leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most notably differential solubility in a given solvent system.[3][4] This difference allows for their separation by fractional crystallization, a technique first pioneered by Louis Pasteur.[5]

This guide details the application of this principle to resolve (±)-5-Morpholin-4-yl-indan-1-ylamine using L-(+)-tartaric acid, a versatile and widely documented resolving agent for primary amines.[1][6]

Principle of Diastereomeric Salt Resolution

The core of the resolution process is a straightforward acid-base reaction. The racemic amine, a mixture of (R)- and (S)-5-Morpholin-4-yl-indan-1-ylamine, is treated with an enantiomerically pure chiral acid, L-(+)-tartaric acid (which can be denoted as (2R,3R)-tartaric acid). This reaction yields two diastereomeric salts:

-

(R)-Amine + (2R,3R)-Acid → (R)-Amine-(2R,3R)-Acid Salt

-

(S)-Amine + (2R,3R)-Acid → (S)-Amine-(2R,3R)-Acid Salt

These two salts, while chemically similar, have different spatial arrangements and thus different crystal lattice energies and solubilities. By carefully selecting the solvent and controlling the temperature, one diastereomer will preferentially crystallize from the solution, allowing for its physical separation by filtration. The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.

Caption: Mechanism of diastereomeric salt formation and separation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The success of each critical step—crystallization and liberation—is confirmed by subsequent analytical verification.

Materials and Reagents

| Material | Grade | Supplier Example |

| (±)-5-Morpholin-4-yl-indan-1-ylamine | >98% Purity | Various |

| L-(+)-Tartaric Acid | >99.5% Enantiopure | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, ACS | Fisher Scientific |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | VWR |

| Dichloromethane (DCM) | ACS Reagent Grade | VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |

| Deionized Water (DI H₂O) | Type I | Lab-generated |

| 250 mL Erlenmeyer Flasks | - | - |

| Magnetic Stirrer and Stir Bars | - | - |

| Buchner Funnel and Filter Flask | - | - |

| pH Paper or pH Meter | - | - |

| Rotary Evaporator | - | - |

| Chiral HPLC Column (e.g., Chiralpak series) | - | Daicel |

Step-by-Step Resolution Workflow

The following protocol outlines the complete workflow from salt formation to analytical validation.

Caption: Experimental workflow for chiral resolution.

Protocol Details:

-

Diastereomeric Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-5-Morpholin-4-yl-indan-1-ylamine in 100 mL of warm methanol.

-

In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in 50 mL of warm methanol.[1] The exact stoichiometry is a critical parameter for optimization; starting with 0.6 equivalents is often a good empirical choice.

-

Slowly add the tartaric acid solution to the amine solution with constant magnetic stirring. A precipitate may begin to form immediately.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature over 1-2 hours. Slow cooling is crucial for forming well-defined crystals and achieving high diastereoselectivity.

-

Once at room temperature, place the flask in an ice bath (0-5 °C) for an additional 1-2 hours to maximize the yield of the crystallized salt.[1]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor.

-

Crucially, retain the filtrate (mother liquor) . It contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

-

-

Liberation of the Enriched Amine:

-

Suspend the collected, filtered crystals in 100 mL of deionized water.

-

With vigorous stirring, add a 2M sodium hydroxide (NaOH) solution dropwise until the salt is completely dissolved and the solution is strongly basic (pH > 11).[7] This deprotonates the amine, converting the salt back into the free base.

-

The free amine will likely separate as an oil or solid.

-

-

Extraction and Isolation:

-

Transfer the basic aqueous mixture to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

-

Analytical Verification and Data

The success of the resolution must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric excess (e.e.) of the product.[8][9]

Chiral HPLC Method

A general starting point for method development is outlined below. Optimization of the mobile phase composition and flow rate is typically required.

| Parameter | Condition |

| Column | Chiralpak IA or similar polysaccharide-based column |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

Representative Results

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

| Sample | Retention Time (Enantiomer 1) | Peak Area (E1) | Retention Time (Enantiomer 2) | Peak Area (E2) | % e.e. |

| Racemic Starting Material | 8.52 min | 501,234 | 10.15 min | 499,876 | 0.14% |

| Product from Crystallization | 8.51 min | 96,543 | 10.14 min | 935,678 | 81.2% |

| Product after Recrystallization | 8.53 min | 2,109 | 10.16 min | 989,450 | 99.5% |

Note: The data presented is illustrative. Actual retention times and peak areas will vary.

Optimization and Troubleshooting

-

Low Enantiomeric Excess: If the initial e.e. is insufficient, the isolated diastereomeric salt can be recrystallized from the same solvent system (e.g., methanol) before the liberation step. Each recrystallization step will further enrich the less soluble diastereomer.

-

Poor Crystal Formation: The choice of solvent is the most critical factor.[10] If methanol does not yield good crystals, other alcohols (ethanol, isopropanol) or solvent mixtures (e.g., methanol/water) should be screened.

-

Low Yield: This can result from the diastereomeric salts having similar solubilities. Experimenting with different chiral resolving agents (e.g., dibenzoyl-L-tartaric acid, camphorsulfonic acid) may be necessary to find a pair that provides better differentiation.[1][5] The molar ratio of the resolving agent is also a key parameter to adjust.[3]

Conclusion

The protocol described provides a reliable and scalable method for the chiral resolution of (±)-5-Morpholin-4-yl-indan-1-ylamine using diastereomeric salt formation with L-(+)-tartaric acid. By carefully controlling crystallization conditions and verifying the outcome with chiral HPLC, high enantiomeric purity can be achieved. This classical technique remains a cornerstone of pharmaceutical development, offering an economical and effective pathway to optically pure active pharmaceutical ingredients.

References

- BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.

- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.

- G. N. M. Ferreira, et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.

- W. Lindner. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.

- Science Learning Center. Resolution of a Racemic Mixture.

- Wikipedia. Chiral resolution.

- The Royal Society of Chemistry. (n.d.).

- ACS Omega. (2018).

- MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.

- Journal of Chromatography A. (2006).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. rsc.org [rsc.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. mdpi.com [mdpi.com]

- 9. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Morpholin-4-yl-indan-1-ylamine

Ticket ID: #SOL-5MIA-001 Status: Open Agent: Senior Application Scientist, Formulation Chemistry Division[1][2]

Executive Summary & Physicochemical Dashboard

User Query: "How do I dissolve 5-Morpholin-4-yl-indan-1-ylamine for biological assays without precipitation?"

Technical Diagnosis: 5-Morpholin-4-yl-indan-1-ylamine is a lipophilic weak base .[1][2] Its structure contains two key functional groups that dictate its solubility behavior: a morpholine ring (pKa ~8.[1][2]3) and a primary amine on the indane ring (pKa ~9.5).[2]

-

The Challenge: At physiological pH (7.4), the molecule is predominantly uncharged (neutral), leading to aggregation and precipitation.[2]

-

The Solution: You must manipulate the ionization state (via pH) or shield the hydrophobic core (via complexation).[2]

Compound Dashboard (Estimated Properties)

| Property | Estimated Value | Implication for Solubility |

| Molecular Weight | ~218.3 g/mol | Small molecule; amenable to salt formation.[1] |

| LogP (Lipophilicity) | ~1.8 – 2.2 | Moderate lipophilicity; requires cosolvents or surfactants.[1][2] |

| pKa (Primary Amine) | ~9.5 | Highly basic; positively charged at pH < 7.[1][2]0. |

| pKa (Morpholine) | ~8.4 | Secondary basic site; aids solubility in strong acids.[1][2] |

| Aqueous Solubility (pH 7.4) | < 50 µg/mL (Predicted) | Critical Risk: Will precipitate in PBS/Media.[1][2] |

| Aqueous Solubility (pH 4.0) | > 10 mg/mL (Predicted) | High: Soluble as a salt form.[1] |

Formulation Decision Matrix

Use this logic flow to select the correct protocol for your specific application.

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.[1]

Step-by-Step Technical Protocols

Protocol A: The "DMSO Stock" Method (In Vitro Only)

Best for: High-throughput screening, cellular assays (final DMSO < 0.5%).[1]

Mechanism: DMSO disrupts the water lattice and solvates the hydrophobic indane ring.[2] However, dilution shock is the main failure mode here.[2]

-

Weigh: 10 mg of 5-Morpholin-4-yl-indan-1-ylamine.

-

Dissolve: Add 1 mL of anhydrous DMSO (creates a 10 mg/mL or ~45 mM stock). Vortex until clear.

-

Dilution (CRITICAL STEP):

-

Do NOT add the DMSO stock directly to the cell culture plate.[2]

-

Intermediate Step: Dilute the stock 1:10 into the culture medium first.

-

Troubleshooting: If precipitation occurs immediately (cloudiness), acidify the stock slightly by adding 1 equivalent of HCl (1M) to the DMSO stock before dilution.[2]

-

Protocol B: In Situ Salt Formation (The "Gold Standard")

Best for: High concentration aqueous stocks, animal dosing, and stability.[2]

Mechanism: By reacting the basic amine with an acid, you create an ionic species (ammonium salt) that interacts favorably with water dipoles.[2]

Reagents:

Procedure:

-

Calculate Molar Equivalents:

-

Dissolution:

-

Dilution:

Protocol C: Cyclodextrin Complexation (Oral/Stability)

Best for: Oral bioavailability, masking bitter taste, and preventing oxidation.[1][2]

Mechanism: The hydrophobic indane ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble.[2]

Reagents:

Procedure:

-

Prepare Vehicle: Dissolve 20g of HP-β-CD in 80 mL of Citrate Buffer (pH 4.0). (20% w/v solution).[1][2]

-

Add Compound: Add 5-Morpholin-4-yl-indan-1-ylamine slowly to the vehicle while stirring.

-

Equilibration: Stir at room temperature for 4–6 hours.

-

Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed solid.[1][2]

-

Storage: This solution is stable at 4°C for up to 2 weeks.

Troubleshooting & FAQs

Q1: Why does my compound precipitate when I add the DMSO stock to PBS?

A: This is the "Crash-Out" effect.[1] PBS has a pH of 7.[2]4. At this pH, the amine groups (pKa ~9.[2]5) begin to deprotonate, returning the molecule to its neutral, hydrophobic state.[2]

-

Fix: Use Protocol B (Salt Formation).[1][2] If you must use DMSO, keep the final concentration of the compound below 10 µM in the assay buffer.[2]

Q2: Can I use Tween 80 instead of Cyclodextrin?

A: Yes, but with caution. Tween 80 (Polysorbate 80) forms micelles that can solubilize the drug.[2]

-

Recipe: 5% DMSO + 5% Tween 80 + 90% Saline.

-

Warning: High concentrations of Tween 80 can cause histamine release in dogs and may be toxic to certain cell lines.[2] HP-β-CD is generally safer for cellular integrity.[1][2]

Q3: Which salt form is better: HCl or Mesylate?

A:

-

HCl: Best first choice.[1][2] Cheap, physiological counter-ion.[2]

-

Mesylate: Use if HCl fails.[1][2] Mesylate salts often have higher melting points and better crystallinity, which can improve stability if you are isolating the solid salt.[2]

References

-

Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

-

Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

-

Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Focus on pKa-dependent solubility profiling).

-

PubChem Compound Summary. (n.d.). Morpholine Derivatives and Solubility Data. National Library of Medicine.[2] Link

Sources

- 1. (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine | C19H22N4OS | CID 1567474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability of 5-Morpholin-4-yl-indan-1-ylamine

Document ID: TSS-SMIA-STAB-001

Version: 1.0

Introduction

This technical guide provides comprehensive information and troubleshooting advice regarding the stability of 5-Morpholin-4-yl-indan-1-ylamine. As a complex molecule incorporating both a tertiary morpholine amine and a primary indan amine, understanding its stability profile is critical for ensuring the integrity, potency, and safety of research and development activities. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Morpholin-4-yl-indan-1-ylamine?

A1: The stability of 5-Morpholin-4-yl-indan-1-ylamine is primarily influenced by its susceptibility to oxidation, hydrolysis, and photolytic degradation. The presence of both a primary amine on the indan ring and a tertiary amine within the morpholine moiety makes the molecule susceptible to oxidative degradation.[1][2] Amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other degradation products.[2] Additionally, like many organic compounds, exposure to high humidity, extreme pH conditions, and light can accelerate degradation.[3]

Q2: What are the recommended long-term storage conditions for 5-Morpholin-4-yl-indan-1-ylamine?

A2: For long-term storage, it is recommended to store 5-Morpholin-4-yl-indan-1-ylamine in a tightly sealed container, protected from light, at a controlled temperature of 2-8°C. To minimize oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.

Q3: Can I store solutions of 5-Morpholin-4-yl-indan-1-ylamine?

A3: Storing 5-Morpholin-4-yl-indan-1-ylamine in solution is generally not recommended for long periods due to the increased potential for degradation, particularly hydrolysis. If short-term storage of a solution is necessary, it should be prepared fresh, protected from light, and stored at 2-8°C. The choice of solvent should be carefully considered, and aqueous solutions, especially at non-neutral pH, should be avoided for storage.

Q4: What are the likely degradation products of 5-Morpholin-4-yl-indan-1-ylamine?

A4: While specific degradation products would need to be identified through formal stability studies, potential degradation pathways include:

-

Oxidation: The primary amine of the indan moiety and the tertiary amine of the morpholine ring are susceptible to oxidation.[1][2] This could result in the formation of the corresponding N-oxide at the morpholine nitrogen or oxidation of the primary amine.

-

Hydrolysis: Although the molecule does not contain highly labile hydrolytic groups, prolonged exposure to acidic or basic conditions in an aqueous environment could potentially lead to degradation.

-

Photodegradation: Exposure to UV or visible light may induce photolytic degradation, potentially leading to a variety of breakdown products.[3]

Troubleshooting Guide: Common Stability-Related Issues

| Observed Issue | Potential Cause | Recommended Action |

| Loss of potency or inconsistent assay results over time. | Chemical degradation of the compound. | 1. Review storage conditions. Ensure the compound is stored at 2-8°C, protected from light, and in a tightly sealed container. 2. Perform a purity analysis (e.g., by HPLC) to assess for the presence of degradation products. 3. Prepare fresh solutions for each experiment. |

| Appearance of new peaks in chromatograms during analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[3] 2. Use the developed method to monitor the stability of your samples under your experimental and storage conditions. |

| Discoloration of the solid compound or solutions. | Likely oxidative or photolytic degradation. | 1. Immediately transfer the compound to a container protected from light and consider storing under an inert atmosphere. 2. For solutions, prepare them fresh and use them promptly. Avoid storing solutions. |

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[2][3]

Objective: To identify potential degradation pathways and products of 5-Morpholin-4-yl-indan-1-ylamine under various stress conditions.

Materials:

-

5-Morpholin-4-yl-indan-1-ylamine

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of 5-Morpholin-4-yl-indan-1-ylamine in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]

-

Thermal Degradation: Store the solid compound and the stock solution at 60°C in an environmental chamber for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection.[4]

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Summary of Forced Degradation Conditions:

| Stress Condition | Reagent/Parameter | Duration | Temperature |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |

| Thermal | - | 48 hours | 60°C |

| Photolytic | ICH Q1B compliant light source | As per guidelines | Room Temperature |

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Hypothetical Degradation Pathway: Oxidation

Caption: Potential oxidative degradation pathways.

References

-

Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available at: [Link]

-

How to Conduct Stability Studies for Small Molecule Drugs. ProPharma Group. Available at: [Link]

-

Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available at: [Link]

-

Regulatory Knowledge Guide for Small Molecules. National Institutes of Health (NIH). Available at: [Link]

-

Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Omega. Available at: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. Available at: [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Available at: [Link]

-

A generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (2017). ResearchGate. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]

-

Biologics vs. Small Molecules, What's the Difference for Stability Testing?. (2019). ProPharma Group. Available at: [Link]

-

ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available at: [Link]

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. ajpsonline.com [ajpsonline.com]

- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

Technical Support Center: HPLC Optimization for 5-Morpholino-indan-1-amine

Case ID: #IND-5M-CHIRAL Subject: Method Development & Troubleshooting for Chiral Separation of 5-morpholino-indan-1-amine Status: Open Assigned Specialist: Senior Application Scientist

Introduction

You are dealing with 5-morpholino-indan-1-amine , a bicyclic chiral scaffold often utilized in kinase inhibitor synthesis.[1] This molecule presents a "Double-Trouble" challenge for chromatography:

-